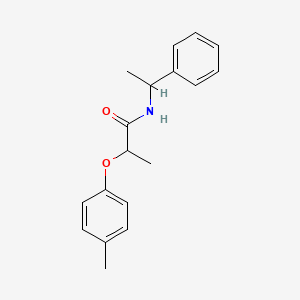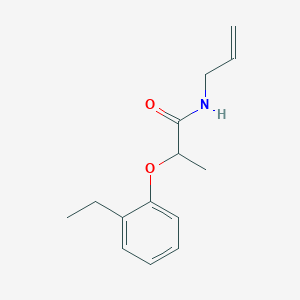
2-(4-methylphenoxy)-N-(1-phenylethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methylphenoxy)-N-(1-phenylethyl)propanamide, also known as GW501516, is a chemical compound that has gained significant attention in the scientific community due to its potential use in enhancing athletic performance and treating various medical conditions. This compound was first synthesized in the 1990s by a pharmaceutical company named GlaxoSmithKline (GSK) as a potential treatment for cardiovascular diseases and metabolic disorders. However, due to its potential for abuse, the development of GW501516 as a therapeutic agent was discontinued. Despite this, GW501516 has continued to be studied for its various scientific research applications.
作用机制
2-(4-methylphenoxy)-N-(1-phenylethyl)propanamide works by activating PPARδ, a nuclear receptor that regulates the expression of genes involved in energy metabolism. PPARδ is expressed in various tissues, including skeletal muscle, adipose tissue, and liver. Activation of PPARδ by this compound leads to an increase in fatty acid oxidation and glucose uptake, resulting in improved energy production and endurance. This compound also increases the expression of genes involved in mitochondrial biogenesis, which leads to an increase in the number and function of mitochondria in cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. It increases fatty acid oxidation and glucose uptake, resulting in improved energy production and endurance. This compound also increases the expression of genes involved in mitochondrial biogenesis, which leads to an increase in the number and function of mitochondria in cells. In addition, this compound has been shown to improve insulin sensitivity, reduce inflammation, and protect against oxidative stress in animal models of diabetes and metabolic disorders.
实验室实验的优点和局限性
2-(4-methylphenoxy)-N-(1-phenylethyl)propanamide has several advantages for lab experiments. It is a potent and specific activator of PPARδ, which allows for the study of the effects of PPARδ activation on various physiological processes. This compound is also relatively stable and has a long half-life, which allows for long-term studies. However, there are also limitations to the use of this compound in lab experiments. Its potential for abuse and its effects on athletic performance make it a controversial compound. In addition, the long-term effects of this compound on the body are not well understood, and its safety for human use has not been established.
未来方向
There are several future directions for the study of 2-(4-methylphenoxy)-N-(1-phenylethyl)propanamide. One area of research is the potential use of this compound in treating various medical conditions, including metabolic disorders and cardiovascular diseases. Another area of research is the study of the long-term effects of this compound on the body, particularly its effects on the liver and other organs. Additionally, the development of safer and more effective PPARδ activators is an area of ongoing research.
合成方法
The synthesis of 2-(4-methylphenoxy)-N-(1-phenylethyl)propanamide involves a multistep process that begins with the reaction of 4-methylphenol with ethyl bromide to form 2-(4-methylphenoxy)ethyl bromide. This intermediate is then reacted with phenethylamine to produce this compound. The final product is purified through various chromatographic techniques to obtain a high purity compound.
科学研究应用
2-(4-methylphenoxy)-N-(1-phenylethyl)propanamide has been studied extensively for its potential use in enhancing athletic performance. It has been shown to increase endurance and improve muscle metabolism by activating the peroxisome proliferator-activated receptor delta (PPARδ). PPARδ is a transcription factor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and mitochondrial biogenesis. Activation of PPARδ by this compound leads to an increase in fatty acid oxidation and glucose uptake, resulting in improved energy production and endurance.
In addition to its potential use in sports, this compound has also been studied for its therapeutic potential in various medical conditions. It has been shown to improve insulin sensitivity, reduce inflammation, and protect against oxidative stress in animal models of diabetes and metabolic disorders. This compound has also been studied for its potential use in treating cardiovascular diseases, including atherosclerosis and heart failure.
属性
IUPAC Name |
2-(4-methylphenoxy)-N-(1-phenylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-13-9-11-17(12-10-13)21-15(3)18(20)19-14(2)16-7-5-4-6-8-16/h4-12,14-15H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZRAXWEBITPRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(1-{[3-(diethylamino)propyl]amino}ethylidene)-1H-indene-1,3(2H)-dione](/img/structure/B6092798.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B6092810.png)
![7-(3,4-difluorobenzyl)-2-[(6-methyl-3-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6092817.png)
![N-[1-(2-methoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B6092822.png)
![N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B6092844.png)
hydrazone](/img/structure/B6092854.png)
![4-[2-(1-{[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)ethyl]morpholine](/img/structure/B6092859.png)

![1-(2,6-dimethoxybenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B6092882.png)
![N-(4-bromophenyl)-4-chloro-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B6092889.png)
![1-[(2-oxo-1-pyrrolidinyl)acetyl]-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6092898.png)
![methyl 2-({[2-(2-methylbenzoyl)hydrazino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6092900.png)
![3-ethoxy-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6092907.png)
